chemical structure and properties of 4-Cyano-5-nitro-1H-indazole
chemical structure and properties of 4-Cyano-5-nitro-1H-indazole
An In-depth Technical Guide to 4-Cyano-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole ring system represents a "privileged scaffold" in modern medicinal chemistry, a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic aromatic structure, comprising fused benzene and pyrazole rings, offers a rigid yet versatile framework for interacting with a wide array of biological targets.[1][2] The two nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to form specific and high-affinity interactions with enzymes and receptors.
This guide focuses on a specific, strategically functionalized derivative: 4-Cyano-5-nitro-1H-indazole . The deliberate introduction of a cyano (-C≡N) group at the 4-position and a nitro (-NO₂) group at the 5-position is not arbitrary. These electron-withdrawing groups are known to profoundly influence a molecule's electronic properties, reactivity, and, consequently, its pharmacological profile. The nitro group, in particular, is a well-established pharmacophore in antimicrobial and antiprotozoal agents, often acting as a bio-reductive "warhead".[4][5][6] The cyano group can serve as a potent hydrogen bond acceptor or a precursor for other functional groups.
This document serves as a comprehensive technical resource, synthesizing available data on related structures to provide a detailed overview of the chemical properties, a plausible synthetic strategy, characterization data, and the prospective applications of 4-cyano-5-nitro-1H-indazole for professionals engaged in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core of 4-cyano-5-nitro-1H-indazole is the bicyclic indazole system. The numbering convention places the cyano group at position 4 and the nitro group at position 5 of the benzene ring portion of the scaffold. The more thermodynamically stable 1H-tautomer is considered the predominant form.[1][3]
Figure 1: Chemical Structure of 4-Cyano-5-nitro-1H-indazole

Table 1: Physicochemical Properties of 4-Cyano-5-nitro-1H-indazole
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄N₄O₂ | Calculated |
| Molecular Weight | 188.15 g/mol | Calculated |
| IUPAC Name | 5-nitro-1H-indazole-4-carbonitrile | IUPAC Nomenclature |
| Appearance | Expected to be a yellow or light brown solid | Inferred from related nitroindazoles.[7] |
| Melting Point | Data not available | Literature search did not yield specific data. |
| Solubility | Data not available | Expected to have low solubility in water, higher in organic solvents like DMSO and DMF. |
| pKa (acidic) | Data not available | The N-H proton is acidic, with pKa likely influenced by the electron-withdrawing groups. |
Synthesis Strategy and Experimental Protocol
While a direct, published synthesis for 4-cyano-5-nitro-1H-indazole was not identified in the surveyed literature, a robust and plausible synthetic route can be designed based on established methodologies for constructing substituted indazoles.[8][9][10][11] A common and effective strategy involves the cyclization of a substituted aromatic precursor.
The proposed pathway begins with 2-methyl-3,4-dinitrobenzonitrile. This starting material undergoes a selective reduction of the nitro group ortho to the methyl group, followed by diazotization and intramolecular cyclization to yield the final indazole product. This approach offers good control over the regiochemistry of the final product.
Caption: Proposed synthetic workflow for 4-Cyano-5-nitro-1H-indazole.
Detailed Experimental Protocol (Proposed)
Causality Behind Experimental Choices:
-
Selective Reduction: The choice of a mild reducing agent like sodium sulfide (Na₂S) or controlled conditions with tin(II) chloride (SnCl₂) is critical. These reagents can selectively reduce one nitro group in the presence of another, particularly when one is more sterically hindered or electronically differentiated. The nitro group ortho to the methyl group is targeted for reduction to the amine, which is essential for the subsequent cyclization.
-
Diazotization: The use of sodium nitrite (NaNO₂) in a strong acid like HCl at low temperatures (0-5 °C) is a standard and reliable method for converting a primary aromatic amine into a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing prematurely.
-
Cyclization: The generated diazonium salt is positioned perfectly for an intramolecular electrophilic attack on the adjacent methyl group's activated C-H bond (or a related mechanism), leading to the formation of the pyrazole ring and yielding the stable indazole core. This cyclization often occurs spontaneously upon formation of the diazonium intermediate.
Step-by-Step Methodology:
-
Step 1: Selective Reduction.
-
To a stirred solution of 2-methyl-3,4-dinitrobenzonitrile (1.0 eq) in ethanol, add a solution of sodium sulfide (Na₂S·9H₂O, ~1.2 eq) in water dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-amino-2-methyl-5-nitrobenzonitrile. Purify by column chromatography if necessary.
-
-
Step 2: Diazotization and Cyclization.
-
Suspend the 4-amino-2-methyl-5-nitrobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes. The formation of the indazole may be observed as a precipitate.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete cyclization.
-
Collect the resulting solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the crude 4-cyano-5-nitro-1H-indazole.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 4-cyano-5-nitro-1H-indazole.
-
Spectroscopic Characterization (Predicted)
No experimental spectra for the target molecule are publicly available. The following data are predicted based on the analysis of its functional groups and spectral data from closely related, published analogs such as 1-aryl-5-nitro-1H-indazoles and other substituted nitroindazoles.[8][12][13]
Table 2: Predicted Spectroscopic Data for 4-Cyano-5-nitro-1H-indazole
| Technique | Predicted Features |
| ¹H NMR (DMSO-d₆) | - N-H Proton: A broad singlet, likely > 12 ppm.[13]- Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm). Expect doublets and a singlet, with coupling constants characteristic of an ortho- and meta-substituted benzene ring. The protons adjacent to the nitro and cyano groups will be significantly downfield. |
| ¹³C NMR (DMSO-d₆) | - Aromatic Carbons: Multiple signals in the 110-150 ppm range.- Cyano Carbon (-C≡N): A signal around 115-120 ppm.[12]- Carbon bearing Nitro Group: A signal in the downfield region of the aromatic carbons. |
| IR Spectroscopy (KBr) | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.- C≡N Stretch (Cyano): A sharp, intense absorption around 2230 cm⁻¹.[12][14]- N-O Stretch (Nitro): Two strong absorptions, asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹).[12]- C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI+) | - Molecular Ion [M+H]⁺: Expected at m/z 189.04. |
Chemical Reactivity and Potential Applications
The functional groups of 4-cyano-5-nitro-1H-indazole make it a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Key reactivity pathways for 4-Cyano-5-nitro-1H-indazole.
Key Reactive Sites:
-
Nitro Group Reduction: The 5-nitro group can be readily reduced to a 5-amino group using standard methods like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This introduces a nucleophilic amine, which is a key handle for building diversity through amide bond formation, sulfonylation, or reductive amination.
-
N-H Alkylation/Arylation: The indazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 position. This is a critical modification strategy, as N1-substitution significantly impacts the pharmacokinetic and pharmacodynamic properties of indazole-based drugs.[15][16]
-
Cyano Group Transformation: The cyano group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide. Alternatively, it can be reduced to an aminomethyl group, introducing a flexible basic moiety.
Potential Therapeutic Applications:
The structural features of 4-cyano-5-nitro-1H-indazole suggest its potential as a scaffold or intermediate in several therapeutic areas.
-
Antiparasitic and Antimicrobial Agents: 5-Nitroindazoles have demonstrated potent activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[5][16][17] The mechanism of action is believed to involve the bio-reduction of the nitro group within the parasite to form cytotoxic reactive nitrogen species that damage cellular macromolecules.[4][6][18] This molecule is a prime candidate for screening in such assays.
-
Anticancer Drug Discovery: The indazole core is central to numerous kinase inhibitors used in oncology, such as Pazopanib and Niraparib.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The rigid, functionalized scaffold of 4-cyano-5-nitro-1H-indazole could be elaborated into potent and selective kinase inhibitors. The electron-withdrawing groups can enhance binding affinity and modulate selectivity.
-
Anti-Inflammatory Agents: Indazole derivatives have also been explored for their anti-inflammatory properties.[2][19] By modifying the core structure, it may be possible to develop novel inhibitors of inflammatory pathways.
Conclusion
4-Cyano-5-nitro-1H-indazole is a strategically designed heterocyclic compound with significant potential as a building block in drug discovery. While specific experimental data for this exact molecule is sparse, a comprehensive analysis based on the well-established chemistry of indazoles and related nitroaromatic compounds allows for the confident prediction of its properties, a viable synthetic route, and its likely reactivity. Its combination of the privileged indazole scaffold with the bio-reductive nitro group and the versatile cyano handle makes it a highly attractive starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising molecule.
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